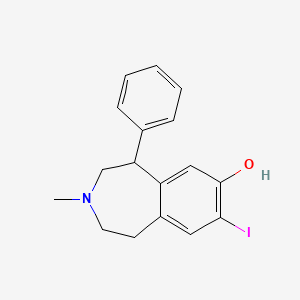![molecular formula C22H25N5O5 B10782726 3-[4-[3-(4-Amidinophenoxy)propyl]-2,3-dioxopiperazin-1-yl]-3-(pyridin-3-yl)propionic acid](/img/structure/B10782726.png)
3-[4-[3-(4-Amidinophenoxy)propyl]-2,3-dioxopiperazin-1-yl]-3-(pyridin-3-yl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “T-250” is a synthetic and aliphatic hydrocarbon-based compound known for its use as a tube filling compound, often referred to as a thixotropic jelly. It is a soft, non-melting, transparent, water barrier compound formulated to meet a wide range of processing and performance requirements .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of T-250 involves the use of synthetic and aliphatic hydrocarbons. The exact synthetic routes and reaction conditions are proprietary and specific to the manufacturers. it generally involves the blending of various hydrocarbons under controlled conditions to achieve the desired thixotropic properties .
Industrial Production Methods: Industrial production of T-250 typically involves large-scale blending and processing of hydrocarbons in specialized facilities. The compound is then packaged in metal drums with epoxy lining or bulk bags for distribution .
Analyse Des Réactions Chimiques
Types of Reactions: T-250 primarily undergoes physical changes rather than chemical reactions due to its stable hydrocarbon structure. It is designed to be inert and stable over a wide temperature range, from -40°C to +85°C .
Common Reagents and Conditions: As T-250 is a stable hydrocarbon-based compound, it does not typically react with common reagents under standard conditions. Its stability makes it suitable for use in environments where chemical reactivity needs to be minimized .
Major Products Formed: Due to its inert nature, T-250 does not form major products through chemical reactions. Its primary function is to act as a water barrier and filling compound in optical fiber cables .
Applications De Recherche Scientifique
T-250 is widely used in the telecommunications industry, particularly in the manufacturing of optical fiber cables. Its thixotropic properties make it ideal for filling, water-blocking, and buffering of loose tube and direct laid fibers in slotted core and ribbon designs of optical fiber cables . Additionally, T-250 exhibits good stability over a wide temperature range, making it suitable for various industrial applications where temperature fluctuations are common .
Mécanisme D'action
The mechanism of action of T-250 is primarily physical rather than chemical. It acts as a water barrier by filling the spaces within optical fiber cables, preventing water ingress and protecting the fibers from environmental damage. The thixotropic nature of T-250 allows it to flow under pressure and then set into a gel-like state, providing both flexibility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds:
ITCOGEL T-250: Another variant of T-250 with similar properties and applications.
VascoMax T-250: An ultra-high-strength steel variant used in different applications.
Uniqueness: T-250’s uniqueness lies in its combination of thixotropic properties, stability over a wide temperature range, and its specific use in the telecommunications industry. Unlike other compounds, T-250 is specifically formulated to meet the stringent requirements of optical fiber cable manufacturing .
Propriétés
Formule moléculaire |
C22H25N5O5 |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
3-[4-[3-(4-carbamimidoylphenoxy)propyl]-2,3-dioxopiperazin-1-yl]-3-pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C22H25N5O5/c23-20(24)15-4-6-17(7-5-15)32-12-2-9-26-10-11-27(22(31)21(26)30)18(13-19(28)29)16-3-1-8-25-14-16/h1,3-8,14,18H,2,9-13H2,(H3,23,24)(H,28,29) |
Clé InChI |
BKVZEHKXLSWGDT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C(=O)N1CCCOC2=CC=C(C=C2)C(=N)N)C(CC(=O)O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3S,5S,8R,9S,13S)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione](/img/structure/B10782675.png)
![2,4-dichloro-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamoyl]benzamide](/img/structure/B10782677.png)
![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782682.png)
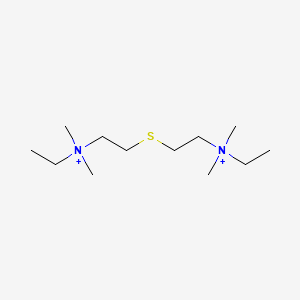
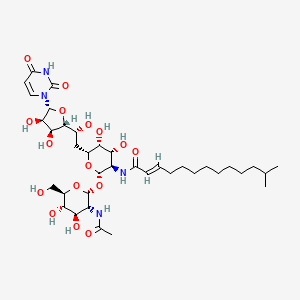
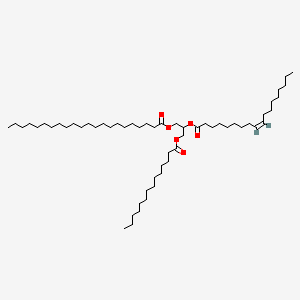
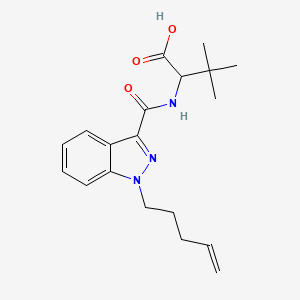
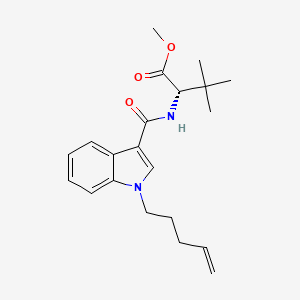

![3-Benzyl-6,6-dimethyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782707.png)
![[4-[Bis(1,3-benzodioxol-5-yl)methyl]piperidin-1-yl]-(1,2,4-triazol-1-yl)methanone](/img/structure/B10782722.png)

![(3S,9S,12R)-3-benzyl-6,6-dimethyl-9-[6-[(2R)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B10782743.png)
